1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione
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Overview
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic compound that features a unique combination of oxadiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a pyrazine derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Shares a similar pyrazole ring structure.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a chlorophenyl group and a heterocyclic ring.
Uniqueness
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is unique due to its combination of oxadiazole and pyrazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c20-14-8-6-13(7-9-14)17-21-16(27-22-17)12-23-10-11-24(19(26)18(23)25)15-4-2-1-3-5-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFNIXBDKYXAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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